2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-selenazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific synthetic route used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazoles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate include other selenazole derivatives and heterocyclic compounds containing selenium, such as:
- 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl alcohol
- 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl chloride
- 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl amine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its acetate group provides additional reactivity and potential for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
84755-53-3 |
---|---|
Molekularformel |
C8H11NO3Se |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2-(4-methyl-2-oxo-3H-1,3-selenazol-5-yl)ethyl acetate |
InChI |
InChI=1S/C8H11NO3Se/c1-5-7(13-8(11)9-5)3-4-12-6(2)10/h3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
ZGRRGNQAPAJAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([Se]C(=O)N1)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.